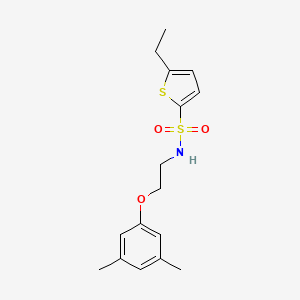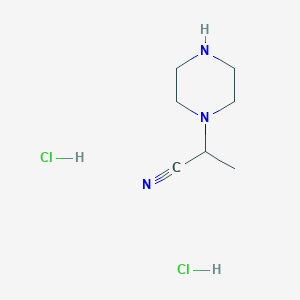
2-(Piperazin-1-yl)propanenitrile dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Piperazin-1-yl)propanenitrile dihydrochloride” is a chemical compound with the CAS Number: 1266688-87-2 . It has a molecular weight of 212.12 . The IUPAC name for this compound is 2-(1-piperazinyl)propanenitrile dihydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13N3.2ClH/c1-7(6-8)10-4-2-9-3-5-10;;/h7,9H,2-5H2,1H3;2*1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 212.12 . The compound is a salt .Applications De Recherche Scientifique
Drug Design and Synthesis
Piperazine derivatives are synthesized for their potential in drug development, targeting various pharmacological activities. For example, the design and synthesis of novel derivatives, including those with piperazine moieties, aim at creating compounds with improved antidepressant and antianxiety activities. These efforts are based on the understanding of molecular structures and their interactions with biological targets, such as serotonin receptors and transporters, highlighting the compound's utility in medicinal chemistry (J. Kumar et al., 2017).
Pharmacological Evaluation
Piperazine derivatives are evaluated for their pharmacological effects, including anti-inflammatory, anticonvulsant, and antimalarial activities. The structural modification of piperazine units can lead to compounds with significant in vitro and in vivo efficacy. For instance, novel piperazine-based derivatives have been synthesized and tested for their anti-inflammatory activities, demonstrating the potential therapeutic applications of these compounds in managing inflammation-related disorders (Aejaz Ahmed et al., 2017).
Antidiabetic Properties
Research into piperazine derivatives has also extended into the field of metabolic disorders, with some compounds showing promising antidiabetic properties. The exploration of these derivatives aims at identifying new therapeutic agents capable of modulating glucose homeostasis, potentially offering alternative treatments for diabetes (G. Le Bihan et al., 1999).
Molecular Building Blocks
Piperazine derivatives serve as versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures. Their application in synthesizing differentially protected piperazines underlines the significance of these compounds in developing new chemical entities for further pharmacological studies (Hongwu Gao et al., 2007).
Propriétés
IUPAC Name |
2-piperazin-1-ylpropanenitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-7(6-8)10-4-2-9-3-5-10;;/h7,9H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUHZTDRIKSCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N1CCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266688-87-2 |
Source


|
| Record name | 2-(piperazin-1-yl)propanenitrile dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2818141.png)
![2-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2818143.png)
![8,9-Dimethoxy-5-[(3-methoxybenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2818144.png)
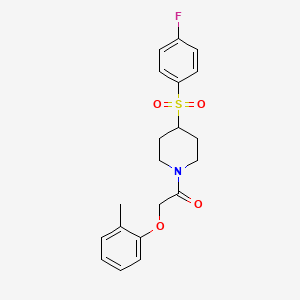
![2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2818146.png)
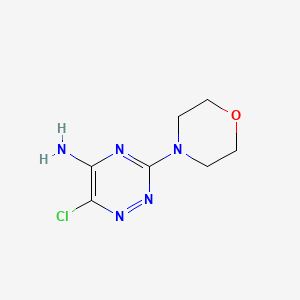
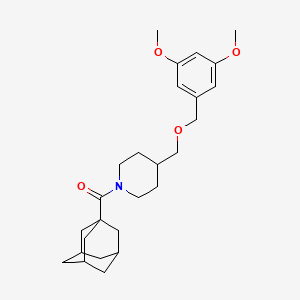
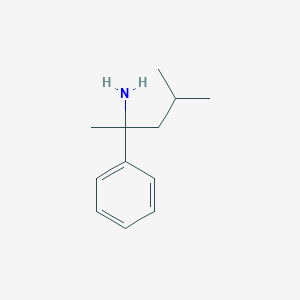
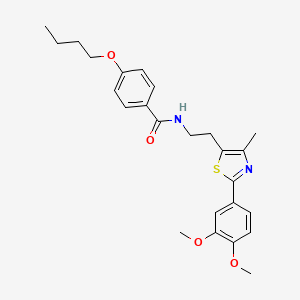
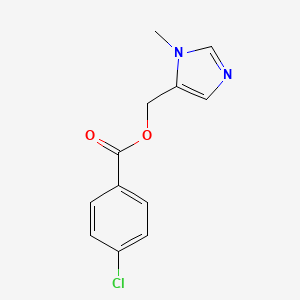
![2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid](/img/structure/B2818155.png)
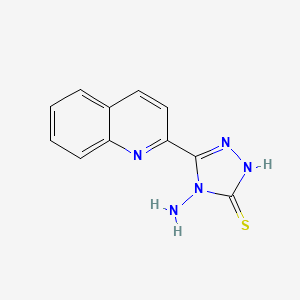
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2818160.png)
